

commercial availability of 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline

Cat. No.: B6325190

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An In-Depth Technical Guide to **6-Bromo-4-chloro-7-fluoro-3-nitroquinoline**: Commercial Sourcing, Synthesis, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this class, highly functionalized quinolines serve as critical building blocks for the synthesis of novel therapeutic agents.

6-Bromo-4-chloro-7-fluoro-3-nitroquinoline is a uniquely substituted quinoline derivative that presents significant opportunities for researchers in drug discovery. The strategic placement of four distinct functional groups—a nitro group for reduction to a versatile amine, a fluorine atom to enhance metabolic stability and binding affinity, and two different halogens (chlorine and bromine) at positions amenable to selective, differential cross-coupling reactions—makes this compound a highly valuable and versatile starting material. This guide provides a comprehensive technical overview of its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications as a core intermediate in modern drug development programs.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and reaction setup. The key physicochemical data for **6-Bromo-4-chloro-7-fluoro-3-nitroquinoline** are summarized below.

Property	Value	Reference
CAS Number	853908-81-3	[1] [2]
Molecular Formula	C ₉ H ₃ BrClFN ₂ O ₂	[3]
Molecular Weight	305.5 g/mol	[3]
Appearance	Light yellow to yellow solid	[4]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[4]
PubChem CID	53630350	[3]

Commercial Availability and Sourcing

For drug development professionals, the reliable and consistent sourcing of key building blocks is a critical logistical consideration that impacts project timelines and reproducibility. **6-Bromo-4-chloro-7-fluoro-3-nitroquinoline** is available from several specialized chemical suppliers who cater to the research and development market. When procuring this reagent, it is imperative to request and review the Certificate of Analysis (CoA) to verify purity and identity, as comprehensive analytical data (NMR, HPLC, LC-MS) is crucial for experimental success.

Below is a summary of representative commercial sources. Researchers should note that availability and stock levels are subject to change and should be verified directly with the suppliers.

Supplier	Typical Purity	Notes
Ambeed	≥95%	Offers comprehensive analytical data (NMR, HPLC, LC-MS) upon request. [2]
ChemicalBook	Varies by listing	Acts as a directory, connecting buyers with various manufacturers. [1]
Various Niche Suppliers	≥95%	Often found through chemical search platforms like PubChem. [3]

Proposed Synthesis and Chemical Reactivity

While **6-Bromo-4-chloro-7-fluoro-3-nitroquinoline** is commercially available, understanding its synthesis is vital for custom modifications or scale-up. A direct, peer-reviewed synthesis protocol is not extensively published; however, a chemically sound route can be proposed based on established methodologies for quinoline synthesis. The following protocol is a logical, multi-step pathway derived from known transformations of similar substrates.

The overall strategy involves constructing the 6-bromo-4-chloroquinoline core, followed by sequential nitration and fluorination. The synthesis of the 6-bromo-4-chloroquinoline intermediate is well-documented.[\[5\]](#)[\[6\]](#)

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline Intermediate

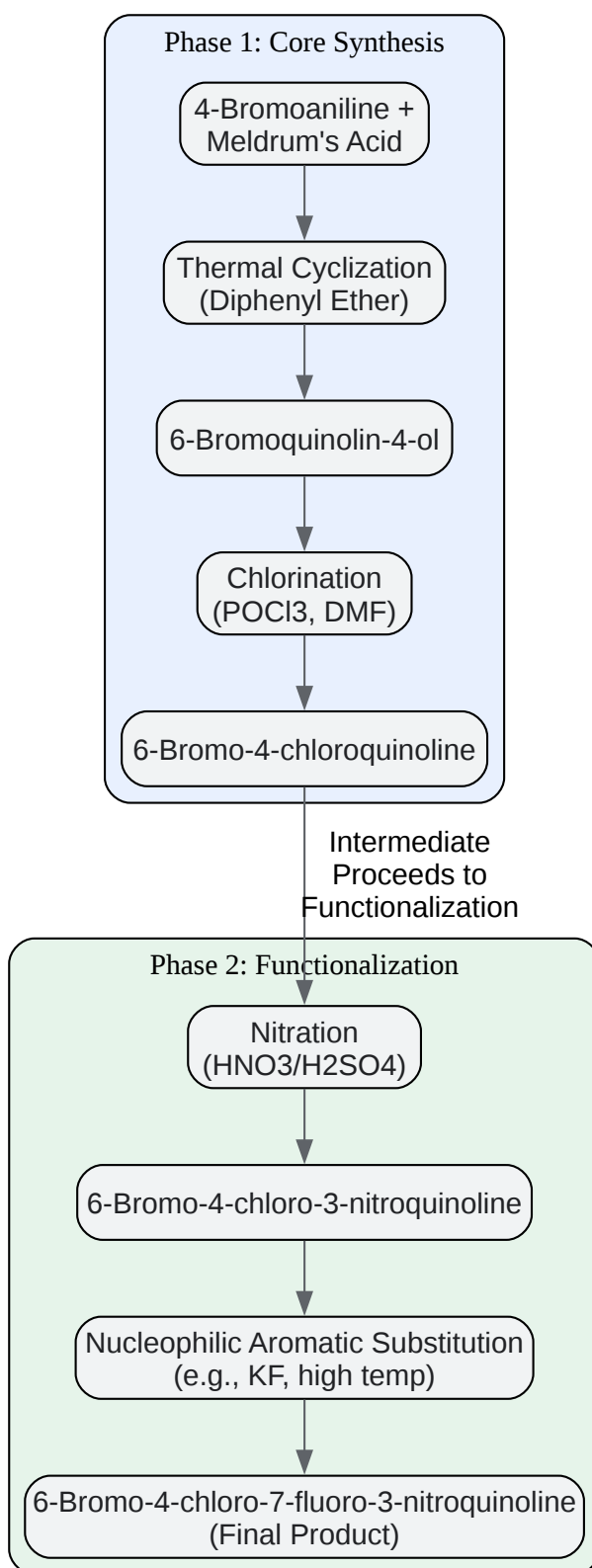
This initial phase focuses on creating the foundational chlorinated quinoline ring system.

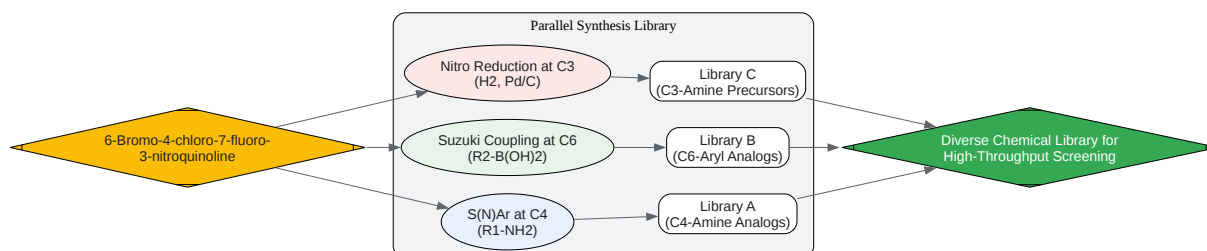
- Step 1: Cyclization to 6-Bromoquinolin-4-ol. 4-Bromoaniline is reacted with a suitable three-carbon electrophile, such as diethyl malonate or Meldrum's acid, followed by thermal cyclization in a high-boiling solvent like diphenyl ether.[\[5\]](#)[\[6\]](#) This Gould-Jacobs type reaction is a robust method for forming the quinoline core.

- Step 2: Chlorination. The resulting 6-Bromoquinolin-4-ol is then chlorinated at the C4 position. A standard and highly effective method for this transformation is treatment with phosphorus oxychloride (POCl_3), often with a catalytic amount of N,N-dimethylformamide (DMF).^{[5][7]} The reaction mixture is typically heated to reflux, and upon completion, the excess POCl_3 is carefully quenched in ice water. The product, 6-bromo-4-chloroquinoline, precipitates and can be isolated via filtration.^[7]

Workflow for Synthesis of the Final Product

The subsequent steps to introduce the fluoro and nitro groups would proceed from the 6-bromo-4-chloroquinoline intermediate. The precise order of these steps can be critical to achieving the desired regioselectivity.





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Sources

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